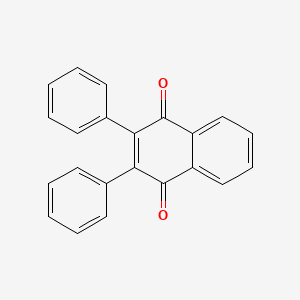

2,3-Diphenyl-1,4-naphthoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Diphenyl-1,4-naphthoquinone, also known as this compound, is a useful research compound. Its molecular formula is C22H14O2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Potential

1. Antiparasitic Activity

DPNQ has shown promising results as a chemotherapeutic agent against Trypanosoma cruzi, the causative agent of Chagas disease. Studies demonstrate that DPNQ exhibits high trypanocidal activity, effectively reducing parasite load in infected murine models. In one study, treatment with DPNQ resulted in a 60% survival rate and a significant reduction in parasitic load among infected female mice . This suggests that DPNQ could be developed into a viable treatment option for Chagas disease.

2. Antitumor Activity

The anticancer properties of DPNQ are also noteworthy. Research indicates that naphthoquinone derivatives, including DPNQ, can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been synthesized that exhibit significant cytotoxicity against colon adenocarcinoma and breast ductal carcinoma cells . The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Biological Mechanisms

1. Mechanism of Action

The biological activity of DPNQ is largely attributed to its ability to generate ROS and interfere with cellular metabolic pathways. Naphthoquinones can inhibit key enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which plays a crucial role in glycolysis . Additionally, they have been shown to disrupt tubulin polymerization, further contributing to their antiproliferative effects .

2. Structure-Activity Relationship (SAR)

The effectiveness of DPNQ and its derivatives is influenced by their chemical structure. Modifications at specific positions on the naphthoquinone ring can enhance or diminish their biological activity. For example, the introduction of hydroxyl groups has been linked to increased ROS generation and improved trypanocidal activity .

Additional Applications

1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of naphthoquinones, including DPNQ. These compounds have been investigated for their potential to protect against neurodegenerative diseases by mitigating oxidative stress and inflammation .

2. Antimicrobial Activity

DPNQ has also demonstrated antimicrobial properties against various bacterial strains. Research indicates that naphthoquinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Case Studies

Eigenschaften

Molekularformel |

C22H14O2 |

|---|---|

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

2,3-diphenylnaphthalene-1,4-dione |

InChI |

InChI=1S/C22H14O2/c23-21-17-13-7-8-14-18(17)22(24)20(16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14H |

InChI-Schlüssel |

RQKNUWMTUVJWOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Synonyme |

2,3-diphenyl-1,4-naphthoquinone DPNQ cpd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.